Perovskite Field-Effect Transistor Hysteresis Elimination – Diethyl-(12-phosphonododecyl)phosphonate as Grain Cross-Linker
When diethyl-(12-phosphonododecyl)phosphonate is incorporated as a molecular cross-linker into organo-metal halide perovskite precursor solutions (combined with polyethylenimine ethoxylated surface passivation), the resulting field-effect transistor (FET) exhibits complete elimination of current–voltage hysteresis – a problem that has plagued all previously reported perovskite transistors . The device achieves balanced ambipolar transport with hole mobility of 4.02 cm² V⁻¹ s⁻¹ and electron mobility of 3.35 cm² V⁻¹ s⁻¹, an Ion/Ioff ratio exceeding 10⁴, and a sub-threshold swing (SS) of 267 mV dec⁻¹ – the lowest SS reported to date for any perovskite transistor . In contrast, standard perovskite FETs without grain cross-linking exhibit significant hysteresis, lower mobility, and higher SS values due to unchecked ion migration at grain boundaries . The cross-linking mechanism relies on hydrogen-bond interactions between the phosphonate groups of the compound and halogen dangling bonds at perovskite grain boundaries, a binding geometry uniquely enabled by the dual-terminal bisphosphonate ester structure with a C12 spacer long enough to bridge adjacent grains .
| Evidence Dimension | Perovskite FET hysteresis and key transistor metrics |
|---|---|
| Target Compound Data | Hysteresis: absent (complete elimination). Hole mobility: 4.02 cm² V⁻¹ s⁻¹. Electron mobility: 3.35 cm² V⁻¹ s⁻¹. Ion/Ioff: >10⁴. Sub-threshold swing: 267 mV dec⁻¹ (lowest reported for any perovskite transistor). Ambient operational stability: unprecedented. |
| Comparator Or Baseline | Previously reported perovskite FETs without grain cross-linking: exhibit significant hysteresis, lower mobility, higher SS; ion migration at grain boundaries is a known failure mode. |
| Quantified Difference | Hysteresis: from present (baseline) → eliminated (target). SS: 267 mV dec⁻¹ is the lowest among all perovskite transistors reported as of 2020. Mobility: balanced ambipolar transport (4.02/3.35 cm² V⁻¹ s⁻¹) vs typically unbalanced or lower values in prior devices. |
| Conditions | Organo-metal halide perovskite (methylammonium lead iodide-based) field-effect transistor; bottom-gate top-contact architecture; precursor solution incorporation method; combined with polyethylenimine ethoxylated surface passivation; ambient-condition testing. |
Why This Matters
For procurement decisions in perovskite electronics R&D, this compound is currently the only cross-linker demonstrated to deliver hysteresis-free perovskite FET operation with quantitatively benchmarked transistor metrics, making it the reference standard for grain-boundary engineering studies.
- [1] Kim HP, Vasilopoulou M, Ullah H, et al. A hysteresis-free perovskite transistor with exceptional stability through molecular cross-linking and amine-based surface passivation. Nanoscale. 2020;12(14):7641-7650. doi:10.1039/C9NR10745B. View Source
- [2] Kim HP, Vasilopoulou M, Ullah H, et al. A hysteresis-free perovskite transistor with exceptional stability through molecular cross-linking and amine-based surface passivation. Nanoscale. 2020;12(14):7641-7650. Supplementary Information and mechanistic discussion. View Source
